2-methoxyethyl 4-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzoate
Description
Properties
IUPAC Name |
2-methoxyethyl 4-[2-(4-chloro-2-methylphenoxy)propanoylamino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO5/c1-13-12-16(21)6-9-18(13)27-14(2)19(23)22-17-7-4-15(5-8-17)20(24)26-11-10-25-3/h4-9,12,14H,10-11H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVHOQQHGWOSII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC=C(C=C2)C(=O)OCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methoxyethyl 4-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzoate is a synthetic compound with potential applications in pharmacology and biochemistry. Its structure includes a benzoate moiety linked to a propanoyl group, which is further substituted with a 4-chloro-2-methylphenoxy group. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The molecular formula of this compound is C20H22ClNO5. The compound features various functional groups that contribute to its biological properties.
| Property | Details |
|---|---|
| Molecular Formula | C20H22ClNO5 |
| IUPAC Name | This compound |
| CAS Number | 301689-61-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the cell. Research indicates that it may function as an inhibitor of certain enzymes or receptors, leading to various physiological effects. The specific pathways and molecular interactions are still under investigation, but preliminary studies suggest potential roles in:
- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacterial strains.
- Anticancer Properties : Initial studies indicate that it may induce apoptosis in cancer cells through various signaling pathways.
Antimicrobial Effects
A study conducted on the antimicrobial properties of similar compounds revealed that derivatives with phenoxy groups exhibit significant antibacterial activity against Gram-positive bacteria. The presence of the chloro and methoxy substitutions enhances this activity by increasing lipophilicity, which facilitates membrane penetration.
Anticancer Activity
Research published in Cancer Letters demonstrated that compounds similar to this compound could inhibit cancer cell proliferation by disrupting cell cycle progression. The study utilized various cancer cell lines, including breast and colon cancer cells, showing a dose-dependent response to treatment.
Case Studies
-
Case Study on Antibacterial Activity :
- Objective : To evaluate the antibacterial efficacy against Staphylococcus aureus.
- Methodology : Disk diffusion method was employed.
- Results : The compound exhibited significant inhibition zones compared to control groups, indicating strong antibacterial properties.
-
Case Study on Cancer Cell Lines :
- Objective : To assess the cytotoxic effects on human breast cancer cells (MCF-7).
- Methodology : MTT assay was performed to measure cell viability.
- Results : A notable decrease in cell viability was observed at concentrations above 50 µM, suggesting potential for further development as an anticancer agent.
Toxicological Profile
The toxicological assessment of related compounds suggests that while they exhibit beneficial biological activities, careful evaluation of their safety profiles is essential. Studies have indicated lower toxicity levels compared to established drugs in their class, but further research is needed to fully characterize their safety.
Comparison with Similar Compounds
Ethyl 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoate ()
- Structure: Shares a chlorobenzoyl-phenoxy group but lacks the propanoylamino linkage. The ester group is ethyl rather than 2-methoxyethyl.
- Properties: Crystallographic data (Acta Crystallographica Section E) show a dihedral angle of 126.8° between aromatic rings, indicating a non-planar conformation that may influence molecular interactions .
- Relevance : The chloro-substituted aromatic system is common in agrochemicals and pharmaceuticals, suggesting similar stability and lipophilicity to the target compound.
Methyl 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoate ()
- Structure : Nearly identical to the above, but with a methyl ester.
- Key Differences : Smaller ester group may reduce solubility in polar solvents compared to the 2-methoxyethyl group in the target compound.
Analogues with Amino-Linked Substituents
Ethyl 4-{[(2-Hydroxyphenyl)methyl]amino}benzoate ()
- Structure: Contains an aminobenzoyl group with a hydroxyphenyl substituent.
- Crystallographic studies of related structures (e.g., WEFQEG) reveal planar conformations, contrasting with the twisted geometry of chlorinated analogues .
Compounds from (Entries 18–24)
- Examples: (2S)-2-({(2S)-2-Benzamido-3-[4-(propan-2-yloxy)phenyl]propanoyl}amino)-3-phenylpropyl acetate.
- Structure: Feature benzamido-propanoyl-amino linkages with alkoxy (e.g., isopropyl, butyl) substituents.
- Key Differences: The target compound replaces benzamido with a phenoxypropanoyl group and uses a 2-methoxyethyl ester. Alkoxy chain length in these analogues affects lipophilicity and bioavailability, with longer chains (e.g., hexyloxy) increasing logP values .
Functional Analogues with Methoxyethyl Groups
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid ()
- Structure: Contains a 2-methoxyethylphenoxy group linked to a boronic acid.
- Activity : Demonstrated potent inhibition of fungal histone deacetylase (HDAC) at 1 µM, comparable to trichostatin A. The methoxyethyl group likely enhances membrane permeability and target binding .
- Relevance : The target compound’s 2-methoxyethyl ester may confer similar pharmacokinetic advantages.
Halogenated Derivatives (, Entries 25–28)
- Examples : N-[N-(2-Chlorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester.
- Structure : Chlorine or fluorine substituents on aromatic rings.
- Comparison : Chlorine in the target compound may improve metabolic stability and halogen bonding with biological targets, as seen in these derivatives. Fluorine analogues (e.g., Entry 26) often exhibit higher electronegativity and altered binding kinetics .
Comparative Data Table
Research Implications and Gaps
- Synthesis : Methods from –9 (e.g., SN2 reactions, column chromatography) could be adapted for synthesizing the target compound.
- Structure-Activity Relationships (SAR): The chloro-methylphenoxy group may enhance target affinity, while the 2-methoxyethyl ester could improve solubility.
- Unanswered Questions: No direct data on the target compound’s bioactivity, toxicity, or crystallography exist in the provided evidence. Future studies should prioritize in vitro assays and structural characterization .
Q & A
Basic: What are the optimal synthetic routes for 2-methoxyethyl 4-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzoate, and how can reaction conditions be optimized for yield and purity?
Answer:
The synthesis typically involves multi-step reactions, including esterification, amide coupling, and functional group protection. Key steps include:
- Step 1: Preparation of the phenoxypropanoyl chloride intermediate via reaction of 4-chloro-2-methylphenol with propionyl chloride under anhydrous conditions (e.g., using dichloromethane as a solvent and a catalytic base like pyridine) .
- Step 2: Coupling the intermediate with 4-aminobenzoate derivatives using carbodiimide-based reagents (e.g., EDC/HOBt) to form the amide bond .
- Step 3: Esterification of the benzoate moiety with 2-methoxyethanol under acid catalysis (e.g., H₂SO₄) .
Optimization Parameters:
Basic: What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Answer:
A combination of spectroscopic, chromatographic, and crystallographic methods is critical:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of methoxyethyl, phenoxy, and amide groups. Discrepancies in peak integration may indicate impurities .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>98% required for biological assays) .
- X-ray Crystallography: Resolves stereochemical ambiguities in the amide and ester moieties, as demonstrated in structurally similar benzoate derivatives .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ ion) and detects halogen isotopic patterns .
Advanced: How does the compound’s structural configuration influence its biological activity, and what methods are used to study these interactions?
Answer:
The compound’s activity is contingent on:
- Steric Effects: The 4-chloro-2-methylphenoxy group may hinder enzyme binding, as seen in analogous fibrate derivatives .
- Electronic Effects: The electron-withdrawing chloro group enhances the electrophilicity of the amide carbonyl, influencing interactions with serine hydrolases .
Methodological Approaches:
- Molecular Docking Simulations: Predict binding affinities with target proteins (e.g., PPAR-α receptors) using software like AutoDock Vina .
- Enzyme Inhibition Assays: Measure IC₅₀ values in vitro using fluorogenic substrates to assess competitive/non-competitive inhibition .
- Metabolite Profiling: LC-MS/MS identifies hydrolysis products (e.g., free benzoic acid derivatives) in hepatic microsomal preparations .
Advanced: What environmental impact assessment strategies are recommended for studying the degradation pathways of this compound?
Answer:
Environmental persistence can be evaluated via:
- Hydrolysis Kinetics: Monitor degradation at varying pH (4–9) and temperature (25–50°C) using UV-Vis spectroscopy. The ester group is prone to alkaline hydrolysis .
- Photolysis Studies: Expose the compound to UV light (λ = 254–365 nm) and quantify degradation products (e.g., chlorophenols) via GC-MS .
- Ecotoxicological Assays: Assess acute toxicity in Daphnia magna or algal models (OECD Test Guidelines 201/202) to determine LC₅₀/EC₅₀ values .
Degradation Pathways Table:
| Condition | Major Degradation Product | Half-Life (Estimated) |
|---|---|---|
| Alkaline hydrolysis | 4-{[2-(4-Chloro-2-methylphenoxy)propanoyl]amino}benzoic acid | 2–4 hours (pH 9) |
| UV irradiation | Chlorinated phenolic derivatives | 6–8 hours |
Data Contradiction: How should researchers address discrepancies in reported biological activities of the compound across different studies?
Answer:
Discrepancies often arise from variations in experimental design, purity, or model systems. Mitigation strategies include:
- Standardized Assay Protocols: Adopt OECD guidelines for cytotoxicity (e.g., MTT assay) and enzyme inhibition to ensure reproducibility .
- Batch-to-Batch Purity Analysis: Require >95% purity (via HPLC) and disclose impurities (e.g., residual solvents) in publications .
- Meta-Analysis: Use statistical tools (e.g., random-effects models) to reconcile conflicting IC₅₀ values across studies, accounting for covariates like cell line heterogeneity .
Case Study:
Inconsistent PPAR-α activation data may stem from differences in cell lines (HEK293 vs. HepG2). Replicating assays in parallel using both models can clarify compound specificity .
Advanced: What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
Answer:
- Physiologically Based Pharmacokinetic (PBPK) Modeling: Predicts absorption, distribution, and clearance using software like GastroPlus. Input parameters include logP (2.8–3.5) and plasma protein binding (>90%) .
- QSAR Models: Relate structural descriptors (e.g., topological polar surface area) to bioavailability. Validate with in vivo rodent studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
